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Compound of Interest

Compound Name: XMD8-87

Cat. No.: B15578104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of XMD8-87, a potent and

selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1). This

document consolidates key data, outlines detailed experimental protocols, and visualizes

associated signaling pathways and research workflows to support ongoing and future research

in oncology and related fields.
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Parameter Value Reference

CAS Number 1234480-46-6 [1][2]

Synonyms ACK1-B19 [2]

Molecular Formula C₂₄H₂₇N₇O₂ [3][4]

Molecular Weight 445.52 g/mol [3][4]

Chemical Name

5,11-Dihydro-2-[[2-methoxy-4-

(4-methyl-1-

piperazinyl)phenyl]amino]-11-

methyl-6H-pyrimido[4,5-b][5]

[6]benzodiazepin-6-one

[1]

Mechanism of Action
ATP-competitive inhibitor of

TNK2
[7]

Quantitative Biological Data
The biological activity of XMD8-87 has been characterized through various in vitro assays,

demonstrating its high potency and selectivity for TNK2 and its oncogenic mutants.

In Vitro Potency
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Target Assay Type IC₅₀ (nM) Kd (nM)
Cell Line /
Conditions

Reference

TNK2 (wild-

type)
ELISA 1900 -

HEK293T

cells

expressing

human TNK2

[2]

TNK2 (wild-

type)

Ambit binding

assay
- 15 - [2][7]

TNK2

(D163E

mutant)

Cell Viability 38 - Ba/F3 cells [1][3][4]

TNK2

(R806Q

mutant)

Cell Viability 113 - Ba/F3 cells [1][3][4]

Off-Target Kinase Profile
XMD8-87 exhibits excellent kinome selectivity.[8] The following table summarizes the binding

affinities and inhibitory concentrations for key off-target kinases identified through KinomeScan

at a screening concentration of 10 µM.[8]
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Off-Target Kinase
Kd (nM) (Ambit
binding assay)

IC₅₀ (nM)
(Invitrogen kinase
assay)

Reference

BRK 37 47 [8]

CSF1R 330 428 [8]

DCAMKL1 280 - [8]

DCAMKL2 690 3200 [8]

FRK 96 264 [8]

GAK 270 - [8]

TNK1 110 - [8]

In Vivo Pharmacokinetics (Mouse Model)
Pharmacokinetic studies in CD1 mice have provided initial insights into the in vivo behavior of

XMD8-87.[8]

Parameter Value Dosing Reference

Protein Binding

(mouse)
92% - [8]

Microsomal Stability

(t½)

27.9 min (mouse),

60.8 min (human)
- [8]

IV Clearance 150 mL/min/kg 3 mg/kg IV [8]

IV Half-life (t½) 0.7 hr 3 mg/kg IV [8]

Oral Bioavailability

(F%)
5% 10 mg/kg PO [8]

Oral AUCinf 56 ng*hr/mL 10 mg/kg PO [8]

Signaling Pathway
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TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of

several receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor

(EGFR).[5] Upon activation by upstream signals, TNK2 can influence multiple pro-tumorigenic

pathways, including the PI3K/AKT signaling cascade.[6] XMD8-87, by competitively inhibiting

the ATP-binding site of TNK2, effectively blocks its kinase activity and the subsequent

downstream signaling events.
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TNK2 signaling pathway and the inhibitory action of XMD8-87.

Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the

characterization of XMD8-87.

TNK2 Kinase Assay (In Vitro IC₅₀ Determination)
This protocol is based on a generic biochemical enzymatic kinase assay format, such as those

offered by SelectScreen Kinase Profiling Services, which are commonly used to determine the

IC₅₀ values of kinase inhibitors.[3]

Reagents and Materials:

Recombinant human TNK2 enzyme.

Kinase substrate (e.g., a generic tyrosine-containing peptide).

XMD8-87 stock solution (in DMSO).

ATP solution (at a concentration equal to the Km for TNK2).
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Kinase assay buffer.

Detection reagent (e.g., ADP-Glo™).

384-well assay plates.

Procedure:

1. Prepare serial dilutions of XMD8-87 in DMSO. A common starting concentration is 1 µM,

followed by 10-point, 3-fold serial dilutions.

2. Add the diluted XMD8-87 or DMSO (vehicle control) to the wells of the 384-well plate.

3. Add the TNK2 enzyme and substrate solution to each well.

4. Initiate the kinase reaction by adding the ATP solution.

5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

6. Stop the reaction and add the detection reagent according to the manufacturer's

instructions. This reagent measures the amount of ADP produced, which is proportional to

kinase activity.

7. Measure the signal (e.g., luminescence) using a plate reader.

8. Calculate the percent inhibition for each XMD8-87 concentration relative to the DMSO

control and plot the data to determine the IC₅₀ value using a suitable software package.

Cell Viability Assay (MTS-based)
This protocol is adapted from standard MTS-based cell viability assays used to assess the anti-

proliferative effects of XMD8-87 on cancer cell lines.[3]

Reagents and Materials:

Ba/F3 cells (parental and those expressing TNK2 mutants).

Cell culture medium and supplements.
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XMD8-87 stock solution (in DMSO).

MTS reagent.

96-well cell culture plates.

Procedure:

1. Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to

adhere or stabilize overnight.

2. Prepare serial dilutions of XMD8-87 in cell culture medium.

3. Treat the cells with the diluted XMD8-87 or DMSO (vehicle control) and incubate for 72

hours.

4. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

5. Measure the absorbance at 490 nm using a microplate reader.

6. Calculate the percent cell viability for each treatment condition relative to the DMSO

control and determine the IC₅₀ value.

Western Blotting for TNK2 Phosphorylation
This protocol outlines the procedure for assessing the inhibition of TNK2 auto-phosphorylation

in a cellular context.[9]

Reagents and Materials:

HEK293T cells transiently expressing TNK2.

XMD8-87 stock solution (in DMSO).

Lysis buffer containing protease and phosphatase inhibitors.

Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2).

HRP-conjugated secondary antibody.
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Chemiluminescent substrate.

SDS-PAGE gels and blotting membranes.

Procedure:

1. Plate HEK293T cells expressing TNK2 and allow them to grow.

2. Treat the cells with various concentrations of XMD8-87 (e.g., serial dilutions from 5 µM

down to ~10 nM) or DMSO for a specified duration (e.g., 6 hours).

3. Lyse the cells and quantify the protein concentration.

4. Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.

5. Block the membrane and incubate with the primary antibody against phospho-TNK2.

6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

7. Detect the signal using a chemiluminescent substrate.

8. Strip and re-probe the membrane with an antibody against total TNK2 to ensure equal

protein loading.

Experimental Workflow
The characterization of a novel kinase inhibitor like XMD8-87 typically follows a structured

workflow, from initial discovery to preclinical evaluation.
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A typical experimental workflow for the characterization of a kinase inhibitor.
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Synthesis Outline
XMD8-87 belongs to the benzopyrimidodiazepinone class of compounds. While a detailed,

step-by-step synthesis protocol is proprietary, the general synthetic strategy for such scaffolds

often involves the condensation of an o-phenylenediamine derivative with a suitably

functionalized pyrimidine moiety. The synthesis of related 1,5-benzodiazepines has been

reported through various methods, including catalyst-free multi-component reactions or

procedures involving Lewis acid catalysis.[10][11] The structure of XMD8-87 suggests a multi-

step synthesis culminating in the coupling of the benzopyrimidodiazepinone core with 2-

methoxy-4-(4-methylpiperazin-1-yl)aniline.

Conclusion
XMD8-87 is a valuable research tool for investigating the roles of TNK2 in normal physiology

and disease, particularly in cancers where TNK2 is overexpressed or mutated. Its high potency

and selectivity make it a suitable chemical probe for cellular studies and a promising lead

compound for further therapeutic development. This guide provides a foundational resource for

researchers working with or interested in XMD8-87, facilitating experimental design and data

interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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